molecular formula C11H16N2O2 B2785631 N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide CAS No. 2305568-23-2

N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide

Cat. No. B2785631
CAS RN: 2305568-23-2
M. Wt: 208.261
InChI Key: ZXXFUDKOXIPIKO-KCJUWKMLSA-N
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Description

N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide, also known as CPP-115, is a potent inhibitor of the enzyme called gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.

Mechanism of Action

N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide works by inhibiting GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This results in a decrease in neuronal excitability and an increase in inhibitory tone in the central nervous system. This compound has also been shown to increase the levels of other neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide is its high potency and selectivity for GABA transaminase. This allows for precise modulation of GABAergic neurotransmission without affecting other neurotransmitter systems. However, one limitation of this compound is its relatively short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Another area of interest is the investigation of the therapeutic potential of this compound in other neurological and psychiatric disorders. Finally, the development of novel delivery methods for this compound may improve its pharmacokinetic properties and increase its therapeutic potential.
In conclusion, this compound is a potent inhibitor of GABA transaminase that has shown promise in the treatment of a variety of neurological and psychiatric disorders. Its mechanism of action involves enhancing GABAergic neurotransmission, leading to a decrease in neuronal excitability and an increase in inhibitory tone in the central nervous system. While there are limitations to its use, this compound represents a promising avenue for future research in the field of neuroscience.

Synthesis Methods

N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide is synthesized by the reaction of (S)-3-amino-2-cyclopropylpropanoic acid with acryloyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in its pure form.

Scientific Research Applications

N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to be effective in animal models of epilepsy, anxiety, depression, and addiction. This compound has also shown promise in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.

properties

IUPAC Name

N-[(2S,3R)-2-cyclopropyl-6-oxopiperidin-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-9(14)12-8-5-6-10(15)13-11(8)7-3-4-7/h2,7-8,11H,1,3-6H2,(H,12,14)(H,13,15)/t8-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFUDKOXIPIKO-KCJUWKMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCC(=O)NC1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N[C@@H]1CCC(=O)N[C@H]1C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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